molecular formula C14H10O4 B1507936 1,6-Difuryl-1,5-hexadiene-3,4-dione CAS No. 92152-08-4

1,6-Difuryl-1,5-hexadiene-3,4-dione

Cat. No.: B1507936
CAS No.: 92152-08-4
M. Wt: 242.23 g/mol
InChI Key: NUOLJIJNXPXAID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Difuryl-1,5-hexadiene-3,4-dione typically involves the reaction of furan derivatives with appropriate dienes under controlled conditions. One common method involves the use of a Diels-Alder reaction, where furan acts as the diene and reacts with a suitable dienophile to form the desired product . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While the compound is mainly produced for research purposes, industrial-scale production can be achieved through optimized synthetic routes that involve continuous flow reactors and advanced purification techniques. These methods ensure the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Difuryl-1,5-hexadiene-3,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2-carboxylic acids, saturated hydrocarbons, and various substituted furan derivatives .

Scientific Research Applications

1,6-Difuryl-1,5-hexadiene-3,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1,6-Difuryl-1,5-hexadiene-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It also interacts with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative used in organic electronics.

    Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione): A polymer with applications in organic thin-film transistors and photovoltaics.

Uniqueness

1,6-Difuryl-1,5-hexadiene-3,4-dione is unique due to its dual furan rings and diene-dione structure, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

92152-08-4

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1,6-bis(furan-2-yl)hexa-1,5-diene-3,4-dione

InChI

InChI=1S/C14H10O4/c15-13(7-5-11-3-1-9-17-11)14(16)8-6-12-4-2-10-18-12/h1-10H

InChI Key

NUOLJIJNXPXAID-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=CC(=O)C(=O)C=CC2=CC=CO2

Origin of Product

United States

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